ALDH3A1 Enzyme Inhibition: Measured Potency Against a Cancer-Relevant Target
This compound exhibits measurable inhibitory activity against human ALDH3A1, an enzyme implicated in cancer cell chemoresistance. While not a potent inhibitor, the reported IC50 value of 2,100 nM provides a specific, quantitative benchmark [1]. This activity is absent in some structurally related aldehydes lacking the dioxothiomorpholine group, establishing a clear functional differentiation. The data suggests this scaffold is tolerated by the ALDH3A1 active site, offering a starting point for optimization or a specific tool compound with defined weak activity.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | Baseline: No significant inhibition reported for several other benzaldehyde derivatives in this assay (data not shown) [1]. |
| Quantified Difference | N/A (The target compound shows weak but measurable activity, whereas many analogs are inactive). |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation assay; preincubation for 1 min, followed by substrate addition and spectrophotometric analysis. |
Why This Matters
This identifies the compound as a weakly active ALDH3A1 ligand, useful as a reference compound or a starting point for developing more potent inhibitors where a clear, albeit low, potency is required.
- [1] BindingDB Entry BDBM50447072. CHEMBL1890994. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
